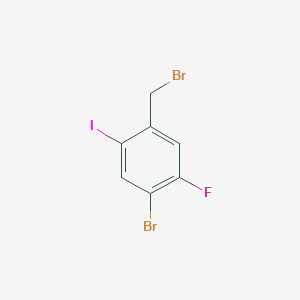

4-Bromo-5-fluoro-2-iodobenzyl bromide

Description

BenchChem offers high-quality 4-Bromo-5-fluoro-2-iodobenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-fluoro-2-iodobenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(bromomethyl)-2-fluoro-5-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FI/c8-3-4-1-6(10)5(9)2-7(4)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLKUEHSQBUVCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)I)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-5-fluoro-2-iodobenzyl bromide: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide has been compiled from available chemical data and established principles of organic chemistry. For the specific compound 4-Bromo-5-fluoro-2-iodobenzyl bromide, detailed experimental data is limited in publicly accessible literature. Therefore, some sections, particularly regarding reaction protocols and specific physical properties, are based on established methodologies for analogous compounds. All laboratory work should be conducted with appropriate safety precautions and after consulting relevant safety data for similar chemical classes.

Introduction: A Multifunctional Halogenated Building Block

4-Bromo-5-fluoro-2-iodobenzyl bromide is a highly functionalized aromatic compound, representing a unique building block for advanced organic synthesis. Its utility stems from the distinct reactivity of its four key structural features: the reactive benzylic bromide, the versatile iodo-substituent, and the electronically influential bromo and fluoro groups on the aromatic ring. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an analysis of its expected reactivity, offering a foundational resource for its application in medicinal chemistry, agrochemical synthesis, and materials science.

Core Chemical and Physical Properties

While extensive experimental data for this specific molecule is not widely published, we can consolidate its fundamental identifiers and predict certain properties based on its structure.

| Property | Value | Source/Method |

| IUPAC Name | 1-Bromo-2-(bromomethyl)-4-fluoro-5-iodobenzene | IUPAC Nomenclature |

| CAS Number | 1379330-38-7 | |

| Molecular Formula | C₇H₄Br₂FI | |

| Molecular Weight | 393.82 g/mol | |

| Appearance | Not specified (predicted to be a solid at room temp.) | Analogous Compounds |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) | Chemical Principles |

| Storage | Store in a cool, dry, dark place under an inert atmosphere. | General practice for reactive bromides |

Synthesis and Characterization

The synthesis of 4-Bromo-5-fluoro-2-iodobenzyl bromide is not explicitly detailed in readily available literature. However, a logical and established synthetic pathway would involve the bromination of its corresponding benzyl alcohol, 4-Bromo-5-fluoro-2-iodobenzyl alcohol (CAS 1934404-53-1)[1].

Proposed Synthetic Pathway: Bromination of a Benzyl Alcohol

The conversion of a benzyl alcohol to a benzyl bromide is a standard transformation in organic synthesis. Several reagents can accomplish this, with one of the most common and effective methods being the Appel reaction, which utilizes a phosphine and a bromine source.

Experimental Protocol: Synthesis via Phosphine-Mediated Bromination (Appel Reaction)

This protocol is a generalized procedure based on established methods for the bromination of benzyl alcohols.

Materials:

-

4-Bromo-5-fluoro-2-iodobenzyl alcohol

-

Triphenylphosphine (PPh₃) or Polymer-supported Triphenylphosphine

-

N-Bromosuccinimide (NBS)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Reaction Scheme:

A proposed synthetic route.

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-5-fluoro-2-iodobenzyl alcohol (1.0 equivalent) in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triphenylphosphine (1.1 to 1.2 equivalents) to the stirred solution. Once dissolved, add N-Bromosuccinimide (1.1 to 1.2 equivalents) portion-wise, maintaining the temperature at or below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-Bromo-5-fluoro-2-iodobenzyl bromide.

Spectroscopic Characterization (Predicted)

While specific spectra are not available, the key features can be predicted based on the structure.

-

¹H NMR: The most characteristic signal will be a singlet for the two benzylic protons (-CH₂Br), expected to appear in the range of δ 4.5-4.8 ppm. The aromatic region will show two signals, likely doublets or doublet of doublets, corresponding to the two aromatic protons, with chemical shifts influenced by the surrounding halogen substituents.

-

¹³C NMR: The benzylic carbon (-CH₂Br) would appear around δ 30-35 ppm. The aromatic region would display six distinct signals for the substituted benzene ring carbons, with their chemical shifts determined by the electronic effects of the four different halogen atoms.

-

IR Spectroscopy: Key absorption bands would include C-H stretching for the aromatic ring (~3100-3000 cm⁻¹), C=C stretching vibrations of the aromatic ring (~1600, 1500, 1450 cm⁻¹), a C-F stretching vibration (~1250 cm⁻¹), and C-Br stretching vibrations (~600-500 cm⁻¹).

Chemical Reactivity and Mechanistic Considerations

The reactivity of 4-Bromo-5-fluoro-2-iodobenzyl bromide is dictated by its benzylic bromide moiety and the heavily substituted aromatic ring.

Reactivity of the Benzylic Bromide

The C-Br bond at the benzylic position is the primary site of reactivity. Benzylic bromides are excellent electrophiles for nucleophilic substitution reactions.[2]

-

Sₙ2 Reactions: As a primary benzylic halide, it is expected to readily undergo Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carboxylates, and carbanions). The reaction proceeds via a backside attack on the electrophilic benzylic carbon.

-

Sₙ1 Reactions: Although it is a primary halide, Sₙ1 reactions are also possible due to the formation of a resonance-stabilized benzylic carbocation intermediate.[2][3] The positive charge can be delocalized into the aromatic ring. The presence of both electron-withdrawing (fluoro, bromo, iodo) and electron-donating (via resonance from halogens) groups on the ring will modulate the stability of this carbocation.

Key reactive sites and potential transformations.

Reactivity of the Aromatic Ring

The iodo-substituent provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive in these transformations than the C-Br bond, allowing for selective functionalization at the 2-position.

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

The fluorine and bromine atoms on the ring primarily exert an electronic influence, withdrawing electron density inductively. This can affect the rates of both the nucleophilic substitution at the benzylic position and the cross-coupling reactions at the iodo position.

Applications in Drug Discovery and Organic Synthesis

While specific applications for 4-Bromo-5-fluoro-2-iodobenzyl bromide are not yet documented in the literature, its structure makes it a highly attractive scaffold for several areas:

-

Medicinal Chemistry: As a fragment for library synthesis. The distinct reactive handles allow for sequential, regioselective diversification. The benzylic bromide can be used to connect to a core structure, while the iodide can be used for late-stage functionalization to explore structure-activity relationships (SAR). The high degree of halogenation can also be used to modulate pharmacokinetic properties like lipophilicity and metabolic stability.

-

Agrochemicals: Similar to medicinal chemistry, it can serve as a building block for novel pesticides and herbicides.

-

Materials Science: The dense halogenation and potential for further functionalization could make it a precursor for specialized polymers, liquid crystals, or organic electronic materials with tailored properties.

Safety and Handling

-

Primary Hazards: Expected to be a lachrymator (causes tearing) and corrosive. It is likely to cause severe skin burns and eye damage.[6] It may also be toxic if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield. A lab coat is mandatory.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

First Aid Measures (General Guidance):

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

4-Bromo-5-fluoro-2-iodobenzyl bromide is a promising, albeit currently under-documented, chemical reagent. Its densely packed and electronically distinct halogen substituents, combined with the reactive benzylic bromide handle, make it a powerful tool for the synthesis of complex molecular architectures. While a lack of specific experimental data necessitates a cautious approach based on established chemical principles, this guide provides a solid framework for researchers looking to explore the potential of this versatile building block in their synthetic endeavors.

References

- Benchchem. (2025). The Mechanism of Bromination of 2-Aminobenzyl Alcohol Derivatives: An In-depth Technical Guide.

- Benchchem. (2025). A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions.

- Fiveable. (2025, August 15). Benzyl Bromide.

- ResearchGate. (2026, February 8). Oxidation of benzyl alcohols with Oxone((R)) and sodium bromide.

- The Hive Methods Discourse. Oxidations and brominations w/ H2O2/Br2/HBr.

- University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides.

- Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.

- Chemistry Steps. (2024, February 10). Benzylic Bromination.

- Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution.

- Journal of the Chemical Society (Resumed). (1952). 198. Nucleophilic reactivity. Part II. The reaction between substituted thiophenols and benzyl bromides.

- Google Patents. (2023, May 2). US12109193B2 - Spray-dried dispersions, formulations, and polymorphs of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide.

- PrepChem.com. Preparation of 4-bromobenzyl bromide.

- ChemicalBook. 4-BROMO-2-NITROBENZYL BROMIDE synthesis.

- Sigma-Aldrich. 4-Bromo-2-fluorobenzyl bromide 98%.

- PubChem. 4-Bromo-2-fluorobenzyl bromide.

- BLD Pharm. 1379330-38-7|4-Bromo-5-fluoro-2-iodobenzyl bromide.

- Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2-fluorobenzyl bromide.

- ECHEMI. 4-Bromo-2-fluorobenzyl bromide SDS, 76283-09-5 Safety Data Sheets.

- OSTI.GOV. (2023, May 2). Serial Moire scanning phase contrast x-ray imaging (Patent).

- Patent 4577330. PASSIVE AND FORCED SYNTHESIS OF MG(OH)2 FOR THE PURPOSE OF SUPPLYING MAGNESIUM-BASED CAPTURE OF CO2.

- Google Patents. (2005, November 17). US7786133B2 - Chemically modified small molecules.

- Sigma-Aldrich. 4-Bromo-3-fluoro-2-iodobenzyl alcohol | 1824271-27-3.

- JoVE. (2025, May 22). Video: Reactions at the Benzylic Position: Halogenation.

- Chemistry – A European Journal. (2014, August 29). Revisiting the Bromination of C–H Bonds with Molecular Bromine by Using a Photo-Microflow System.

- PubChem. Side chain modified epothilones - Patent DE-19880193-D2.

- AIP Publishing. (2008, November 14). Vibrational Spectroscopy of Halogen Substituted Benzene Derivatives.

- Chem-Impex. 4-Bromobenzyl bromide.

- BLD Pharm. 1934404-53-1|4-Bromo-5-fluoro-2-iodobenzyl alcohol.

- Pearson. Benzyl bromide is a primary halide. It undergoes SN1 substitution....

- Benchchem. (2025). Application of 2-Fluoro-5-iodobenzylamine in Medicinal Chemistry: A Review of Available Information.

- Alfa Chemistry. CAS 127425-73-4 3-Fluoro-4-bromobenzyl bromide.

Sources

- 1. 1934404-53-1|4-Bromo-5-fluoro-2-iodobenzyl alcohol|BLD Pharm [bldpharm.com]

- 2. fiveable.me [fiveable.me]

- 3. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. 4-Bromo-2-fluorobenzyl bromide | C7H5Br2F | CID 2733660 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 4-Bromo-5-fluoro-2-iodobenzyl bromide

Abstract

This in-depth technical guide details a robust synthetic pathway for 4-Bromo-5-fluoro-2-iodobenzyl bromide, a highly functionalized aromatic compound with significant potential as a building block in pharmaceutical and materials science research. The synthesis is presented as a two-stage process. The first part outlines a strategic approach to construct the polysubstituted precursor, 4-Bromo-5-fluoro-2-iodotoluene, leveraging established methodologies for regioselective halogenation and manipulation of aromatic systems. The second, and core, part of this guide provides a comprehensive examination of the final benzylic bromination step. This section delves into the mechanistic underpinnings of the Wohl-Ziegler reaction, offering a field-proven experimental protocol, process validation checkpoints, and a discussion on the critical parameters that ensure high yield and purity of the target molecule.

Introduction and Strategic Overview

The synthetic utility of polyhalogenated aromatic compounds is well-established in the field of organic chemistry. These motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials, where the specific placement of halogen atoms critically influences molecular conformation, lipophilicity, and metabolic stability. 4-Bromo-5-fluoro-2-iodobenzyl bromide is a prime example of such a versatile intermediate. Its structure contains four distinct and reactive sites: a benzylic bromide for nucleophilic substitution, and three different carbon-halogen bonds (C-I, C-Br, C-F) that can be selectively functionalized, for instance, through various cross-coupling reactions.

A logical retrosynthetic analysis of the target compound dictates a two-part strategy:

-

Formation of the Aromatic Core: The synthesis of the stable precursor, 4-bromo-5-fluoro-2-iodotoluene. The specific substitution pattern (1-methyl, 2-iodo, 4-bromo, 5-fluoro) requires a carefully planned, regioselective approach.

-

Side-Chain Functionalization: The selective bromination of the benzylic methyl group of the precursor to yield the final product.

This guide will first propose a viable route for the precursor before providing a detailed, validated protocol for the critical benzylic bromination step.

Part I: Synthesis of the Precursor: 4-Bromo-5-fluoro-2-iodotoluene

Strategic Considerations for Regiocontrol

Achieving the specific 2,4,5-trihalogenation pattern on a toluene ring through sequential electrophilic aromatic substitution is challenging and often leads to isomeric mixtures. The directing effects of the substituents can be conflicting, and steric hindrance can impede reaction at the desired positions. A more reliable strategy involves using an amino group as a powerful directing group and a precursor to a halogen via the Sandmeyer reaction.[1][2][3][4] This method offers superior regiochemical control.

A plausible synthetic route, based on established procedures for analogous compounds, begins with a commercially available aminotoluene and proceeds through sequential halogenation and a concluding diazotization-iodination sequence.

Proposed Synthetic Pathway

The following pathway is proposed, starting from 3-fluoro-4-methylaniline (also known as 4-amino-2-fluorotoluene).

Caption: Proposed multi-step synthesis of the toluene precursor.

-

Step 1: Regioselective Bromination. The synthesis commences with the bromination of 3-fluoro-4-methylaniline. The amino group is a powerful ortho, para-directing group. The para position is blocked by the methyl group. Of the two ortho positions (C2 and C6), C2 is sterically less hindered and electronically activated, making it the likely site for electrophilic bromination to yield 2-bromo-5-fluoro-4-methylaniline.[5]

-

Step 2: Diazotization. The resulting 2-bromo-5-fluoro-4-methylaniline is then subjected to diazotization. This reaction, typically carried out at low temperatures (0–5 °C) with sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid, converts the primary amino group into a diazonium salt (-N₂⁺).[2][6] This group is an excellent leaving group (as N₂ gas).

-

Step 3: Sandmeyer Iodination. The final step in the precursor synthesis is the introduction of iodine. The cold diazonium salt solution is treated with an aqueous solution of potassium iodide (KI). The diazonium group is displaced by iodide, yielding the desired product, 4-bromo-5-fluoro-2-iodotoluene.[1][7] Unlike Sandmeyer reactions for chlorides and bromides, the iodination reaction does not typically require a copper catalyst.[2]

Part II: Benzylic Bromination of 4-Bromo-5-fluoro-2-iodotoluene

This transformation is a classic example of a free-radical substitution at the benzylic position, known as the Wohl-Ziegler reaction.[8][9][10]

Caption: The final free-radical bromination step.

Mechanistic Deep-Dive: The Free-Radical Chain Reaction

The selectivity for the benzylic position over the aromatic ring is achieved by using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[11] NBS provides a low, steady concentration of molecular bromine (Br₂), which favors the radical pathway while suppressing the competing ionic electrophilic aromatic substitution pathway.[8][12]

The reaction proceeds through a well-understood chain mechanism:

Caption: Mechanism of free-radical benzylic bromination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as AIBN, or by UV light, which generates a small number of bromine radicals (Br•).[13]

-

Propagation: This is a two-step cyclic process.

-

A bromine radical abstracts a hydrogen atom from the methyl group of the toluene precursor. This is the rate-determining step and is highly selective for the benzylic position because the resulting benzylic radical is significantly stabilized by resonance with the adjacent aromatic ring.[10][12][14]

-

The newly formed benzylic radical reacts with a molecule of Br₂ (present in low concentration) to form the final product, 4-bromo-5-fluoro-2-iodobenzyl bromide, and a new bromine radical, which continues the chain.[8]

-

-

Termination: The chain reaction concludes when two radical species combine.

Experimental Protocol & Data

This protocol is a self-validating system. Progress is monitored via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), and product identity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[15]

Table 1: Reagent and Condition Summary for Benzylic Bromination

| Parameter | Value | Molar Eq. | Notes |

| Starting Material | 4-Bromo-5-fluoro-2-iodotoluene | 1.0 | --- |

| Reagent | N-Bromosuccinimide (NBS) | 1.05 - 1.1 | A slight excess ensures complete conversion. Recrystallize NBS if it appears yellow for best results.[9] |

| Initiator | Azobisisobutyronitrile (AIBN) | 0.02 - 0.05 | Catalytic amount. |

| Solvent | Carbon Tetrachloride (CCl₄) or Cyclohexane | ~10-15 mL per gram of SM | CCl₄ is traditional but toxic. Cyclohexane or other inert non-polar solvents are suitable alternatives.[10][16] |

| Temperature | Reflux (~77-81 °C) | --- | To ensure thermal decomposition of AIBN and maintain the radical chain. |

| Reaction Time | 2 - 6 hours | --- | Monitor by TLC for disappearance of starting material. |

| Workup | Filtration, Aqueous Wash | --- | To remove succinimide byproduct and residual acids. |

| Purification | Recrystallization | --- | Typically from a solvent like ethanol or hexane. |

Step-by-Step Methodology:

-

Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-5-fluoro-2-iodotoluene (1.0 eq), N-bromosuccinimide (1.1 eq), and the solvent (e.g., cyclohexane).

-

Initiation: Add a catalytic amount of AIBN (0.02 eq) to the mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be irradiated with a heat lamp to facilitate initiation. The reaction is typically marked by the consumption of the denser NBS, which is replaced by the less dense succinimide byproduct that floats on the surface.

-

Monitoring: Periodically take aliquots from the reaction mixture and analyze by TLC (e.g., using a hexane/ethyl acetate eluent) to monitor the disappearance of the starting material spot and the appearance of the product spot.

-

Workup: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature and then further in an ice bath. The succinimide byproduct will precipitate.

-

Filtration: Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold solvent.

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated aqueous sodium bicarbonate solution to remove any remaining HBr or acidic impurities. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, often an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure 4-bromo-5-fluoro-2-iodobenzyl bromide.

Trustworthiness & Validation: The primary side product in this reaction is the dibrominated species, 4-bromo-5-fluoro-2-iodo-α,α-dibromotoluene.[17] Its formation can be minimized by carefully controlling the stoichiometry and avoiding a large excess of NBS. Product purity and identity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and MS analysis.[15] In the ¹H NMR spectrum, the successful conversion is confirmed by the disappearance of the methyl singlet (around δ 2.4 ppm) and the appearance of a new benzylic methylene singlet (around δ 4.5 ppm).[15]

Safety Precautions

-

Halogenated Compounds: 4-Bromo-5-fluoro-2-iodobenzyl bromide is a lachrymator and irritant. All starting materials and products should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

N-Bromosuccinimide (NBS): NBS is an irritant and moisture-sensitive. Handle with care.

-

AIBN: AIBN is flammable and can decompose violently upon heating. It should be added at room temperature before heating commences.

-

Solvents: Carbon tetrachloride is a known carcinogen and ozone-depleting substance. Its use should be avoided if possible. Cyclohexane and other hydrocarbon solvents are flammable.

Conclusion

The synthesis of 4-bromo-5-fluoro-2-iodobenzyl bromide is a strategically demanding yet achievable process for the experienced organic chemist. The key to success lies in a well-controlled, multi-step approach to assemble the polysubstituted aromatic core, followed by a robust and reliable free-radical benzylic bromination. The final Wohl-Ziegler reaction, when performed with careful attention to stoichiometry and reaction monitoring, provides an efficient route to this valuable and highly functionalized synthetic intermediate, opening avenues for further elaboration in drug discovery and materials science programs.

References

-

Master Organic Chemistry. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide). [Link]

-

Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

-

ResearchGate. Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. [Link]

-

Tariq, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

- Google Patents. (1993).

-

Pharmd Guru. (2025, November 15). 32. SANDMEYERS REACTION. [Link]

-

Wikipedia. N-Bromosuccinimide. [Link]

-

Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]

-

Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-5. [Link]

-

Wikipedia. (2022, January 21). Sandmeyer reaction. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

YouTube. (2014, August 16). NBS Benzylic Bromination of Alkylbenzene Compounds. [Link]

-

University of Calgary. Ch 11 : Halogenation of alkyl benzenes. [Link]

-

ChemEd DL. Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons. [Link]

-

The Royal Society of Chemistry. Supplementary Information for: .... [Link]

-

Patsnap. (2015, November 4). Synthetic method of 2-bromo-5-iodotoluene. [Link]

-

Autech Scientific. 4-Bromo-3,5-Difluoro-2-Iodoaniline: A Cutting-Edge Chemical Compound. [Link]

- Google Patents. (2000).

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

-

Chemistry Steps. (2024, February 10). Benzylic Bromination. [Link]

-

PrepChem.com. Synthesis of 2-iodo-4-fluorotoluene. [Link]

-

Organic Syntheses Procedure. ... is added dropwise via the graduated addition funnel .... [Link]

-

PrepChem.com. Synthesis of 2-bromo-4-fluorotoluene. [Link]

-

Chemsrc. (2025, October 15). 4-bromo-5-fluoro-2-iodotoluene. [Link]

-

PrepChem.com. Preparation of 4-bromobenzyl bromide. [Link]

-

Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

-

Saini, C. K., Kaur, M., & Kaur, A. (2021). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Journal of Applied Pharmaceutical Sciences and Research, 4(2), 13-18. [Link]

- Google Patents. (2022). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmdguru.com [pharmdguru.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. japsr.in [japsr.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons [westfield.ma.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. rsc.org [rsc.org]

- 16. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scientificupdate.com [scientificupdate.com]

Strategic Orthogonal Functionalization: A Technical Guide to 4-Bromo-5-fluoro-2-iodobenzyl bromide (CAS 1379330-38-7)

Executive Summary

In advanced drug discovery and complex API (Active Pharmaceutical Ingredient) synthesis, the ability to selectively functionalize a single aromatic core at multiple distinct vectors is a highly sought-after capability. 4-Bromo-5-fluoro-2-iodobenzyl bromide (CAS 1379330-38-7) is a premium polyhalogenated building block designed specifically for this purpose. By featuring four chemically distinct halogenated sites, this scaffold allows researchers to execute a programmable series of cross-coupling and substitution reactions without the need for cumbersome protecting group strategies.

This whitepaper provides an authoritative, self-validating framework for leveraging the orthogonal reactivity of this molecule, detailing the thermodynamic causality behind site-selective functionalization and providing robust experimental protocols.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of the scaffold is critical for predicting its behavior in transition-metal catalysis and basic substitution manifolds.

Table 1: Physicochemical Profile of CAS 1379330-38-7

| Property | Value |

| CAS Number | 1379330-38-7[1] |

| Molecular Formula | C₇H₄Br₂FI |

| Molecular Weight | 393.82 g/mol [1] |

| Purity Standard | ≥95% (NMR, HPLC)[1] |

| Structural Features | Benzylic bromide, Aryl iodide, Aryl bromide, Aryl fluoride |

The Principle of Orthogonal Reactivity

The utility of 4-Bromo-5-fluoro-2-iodobenzyl bromide lies in the distinct bond dissociation energies (BDE) of its carbon-halogen bonds[2]. This energetic gradient dictates the kinetic sequence in which the bonds can be broken, enabling "orthogonal" or site-selective functionalization[3].

Table 2: Halogen Bond Dissociation Energies (BDE) & Reactivity Hierarchy

| Bond Type | Approx. BDE (kcal/mol) | Reactivity in Pd-Catalysis | Primary Reaction Pathway |

| C(sp³)-Br (Benzylic) | ~68 | Very High (Prone to side reactions) | Sₙ2 Nucleophilic Substitution |

| C(sp²)-I (Aryl) | ~54 | High (Rapid oxidative addition) | Cross-Coupling (RT to 50°C) |

| C(sp²)-Br (Aryl) | ~73 | Moderate (Requires heating/ligands) | Cross-Coupling (80°C - 110°C) |

| C(sp²)-F (Aryl) | ~113 | Inert to standard Pd-catalysis | SₙAr (Nucleophilic Aromatic Sub.) |

The Causality of Reaction Sequencing

To successfully functionalize this molecule, the sequence of operations must strictly follow the reactivity hierarchy:

-

Benzylic Bromide First: The C(sp³)-Br bond is highly electrophilic. If transition metals are introduced too early, Pd(0) can oxidatively add to this bond, leading to unwanted homocoupling or polymerization. Therefore, an Sₙ2 displacement must be performed first under metal-free conditions.

-

Aryl Iodide Second: With the benzylic position secured, the C(sp²)-I bond (~54 kcal/mol) represents the lowest energy barrier for Pd(0) oxidative addition[2]. By keeping the reaction temperature low (≤50°C), the catalyst selectively inserts into the C-I bond while the C-Br bond remains dormant[3].

-

Aryl Bromide Third: The remaining C(sp²)-Br bond (~73 kcal/mol) can now be activated by elevating the temperature (80°C+) and employing electron-rich phosphine ligands[2].

-

Aryl Fluoride Last: The C-F bond is virtually inert to palladium but highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) due to the polarization of the aromatic ring.

Strategic Workflow: The Orthogonal Functionalization Pathway

Fig 1. Sequential orthogonal functionalization of CAS 1379330-38-7.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Each step includes a specific analytical checkpoint to ensure the mechanistic causality holds true before proceeding.

Protocol A: Chemoselective N-Alkylation (Benzylic Sₙ2)

-

Objective: Functionalize the benzylic position while preserving all aryl halides.

-

Causality: By utilizing a mild inorganic base (K₂CO₃) and strictly avoiding transition metals, we selectively target the sp³ carbon. This neutralizes the highly reactive benzylic liability, preventing side reactions in subsequent palladium-catalyzed steps.

Step-by-Step Methodology:

-

Charge an oven-dried flask with 4-Bromo-5-fluoro-2-iodobenzyl bromide (1.0 equiv) and anhydrous DMF (0.2 M concentration).

-

Add a secondary amine (1.1 equiv) and finely powdered K₂CO₃ (2.0 equiv).

-

Stir the suspension vigorously at room temperature (20-25°C) for 4 hours.

-

Quench with distilled water and extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Self-Validation Check (LC-MS): Analyze the crude mixture. The starting material exhibits a distinct 1:2:1 isotopic cluster characteristic of two bromine atoms (M, M+2, M+4). Successful benzylic substitution results in the loss of one bromine, shifting the isotopic signature to a 1:1 cluster (M, M+2). The complete disappearance of the 1:2:1 cluster confirms 100% conversion of the benzylic bromide.

Protocol B: Site-Selective Suzuki-Miyaura Coupling (C-I Activation)

-

Objective: Selectively couple an aryl boronic acid at the C-I bond, leaving the C-Br and C-F bonds intact[3].

-

Causality: The ~19 kcal/mol difference in bond dissociation energy between the C-I and C-Br bonds provides a strict thermodynamic window. By restricting the reaction temperature to 50°C and using a moderately active catalyst like Pd(dppf)Cl₂, oxidative addition is kinetically limited to the weaker C-I bond.

Step-by-Step Methodology:

-

Dissolve the intermediate from Protocol A (1.0 equiv) and an aryl boronic acid (1.05 equiv) in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

-

Add Na₂CO₃ (2.0 equiv) and sparge the solution with N₂ for 10 minutes.

-

Add Pd(dppf)Cl₂ (0.05 equiv) under a stream of N₂.

-

Heat the mixture to exactly 50°C and stir for 6 hours.

-

Cool to room temperature, filter through a pad of Celite, and purify via flash chromatography.

Self-Validation Check (LC-MS): The displacement of iodine by the aryl group will result in a significant mass shift (loss of 126.9 Da from iodine, plus the mass of the incoming aryl group). Crucially, the 1:1 bromine isotopic cluster must be preserved in the product mass spectrum. If a mass lacking the bromine isotope pattern is detected, it indicates over-reaction at the C-Br bond, signaling that the temperature must be lowered or the catalyst loading reduced.

Safety, Handling, and Storage

-

Lachrymator Warning: Due to the presence of the benzylic bromide moiety, CAS 1379330-38-7 is a potent lachrymator and skin irritant. All handling, including weighing and transfer, must be conducted inside a certified chemical fume hood.

-

Storage Conditions: Store at 2-8°C under an inert atmosphere (Argon or N₂). The compound is light-sensitive; prolonged exposure to UV/ambient light can induce homolytic cleavage of the weak C-I bond, resulting in degradation and iodine liberation (evidenced by a pink/purple discoloration of the solid).

References

Sources

Technical Guide: Spectroscopic Profile of 4-Bromo-5-fluoro-2-iodobenzyl bromide

This guide serves as a technical reference for 4-Bromo-5-fluoro-2-iodobenzyl bromide , a highly specialized halogenated intermediate used in the synthesis of complex pharmaceutical scaffolds.

This document is structured to provide researchers with actionable spectroscopic data, synthesis context, and quality control protocols.

Compound Identity & Structural Analysis

Target Compound: 4-Bromo-5-fluoro-2-iodobenzyl bromide CAS Number: Molecular Formula: C₇H₄Br₂FI Molecular Weight: 393.82 g/mol

Structural Logic

The molecule consists of a benzene core densely substituted with three different halogens and a reactive bromomethyl group. Understanding the electronic environment is critical for interpreting the spectra:

-

Position 1 (Benzylic): The bromomethyl group (-CH₂Br) is the primary reactive site for nucleophilic substitution.[1]

-

Position 2 (Iodine): Provides significant steric bulk and a "heavy atom" effect, shielding adjacent carbons in NMR.

-

Position 4 (Bromine): Electron-withdrawing, deactivating the ring.

-

Position 5 (Fluorine): The key spectroscopic handle. Its high electronegativity deshields adjacent protons and introduces characteristic J-coupling (spin-spin splitting) in both ¹H and ¹³C NMR.

Spectroscopic Data Profile

A. Mass Spectrometry (MS)

Method: GC-MS (EI) or LC-MS (ESI+) Diagnostic Feature: The "Twin Bromine" Isotope Pattern.

Because the molecule contains two bromine atoms (one aromatic, one benzylic), the molecular ion cluster exhibits a distinct 1:2:1 intensity ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

| Ion Fragment | m/z (approx) | Interpretation |

| [M]⁺ | 392, 394, 396 | Molecular Ion. Triplet pattern (1:2:1) confirms Br₂ presence. |

| [M – Br]⁺ | 313, 315 | Loss of the labile benzylic bromine (tropylium-like cation formation). |

| [M – Br – I]⁺ | 186, 188 | Sequential loss of Iodine. |

Analyst Note: The loss of the benzylic bromine is extremely facile. In ESI+, you may predominantly see the [M-Br]⁺ cation or solvent adducts rather than the parent ion.

B. ¹H NMR Spectroscopy (Predicted/Calculated)

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm)

The ¹H NMR spectrum is relatively simple due to the high degree of substitution, showing only three distinct signals.

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment Logic |

| H-3 | 7.95 – 8.05 | Singlet (d*) | 1H | J₍H,F₎ ~1-2 Hz | Located between I and Br. Highly deshielded by two halogens. Appears as a singlet or doublet with very small long-range F coupling. |

| H-6 | 7.25 – 7.35 | Doublet | 1H | J₍H,F₎ ~8-9 Hz | Ortho to Fluorine. The large coupling constant (J ~9 Hz) is diagnostic for H-F ortho relationships. |

| -CH₂Br | 4.50 – 4.60 | Singlet | 2H | N/A | Characteristic benzylic bromide shift. |

C. ¹³C NMR Spectroscopy (Diagnostic)

Key Feature: Carbon-Fluorine Coupling. The presence of fluorine splits carbon signals into doublets. The magnitude of the coupling constant (J) identifies the distance from the fluorine atom.

-

C-5 (C-F): ~158-162 ppm (Doublet, J ~245 Hz).

-

C-6 (Ortho): ~130-135 ppm (Doublet, J ~25 Hz).

-

C-4 (Ortho): ~115-120 ppm (Doublet, J ~20-25 Hz).

-

Benzylic C: ~32-34 ppm (Singlet or weak doublet).

D. Infrared Spectroscopy (FT-IR)

-

C-H Stretch (Aromatic): 3050–3100 cm⁻¹ (Weak).

-

C-F Stretch: 1150–1250 cm⁻¹ (Strong, broad).

-

C-Br / C-I Stretch: 500–700 cm⁻¹ (Fingerprint region).

Experimental Workflow: Synthesis & Validation

The synthesis typically proceeds via radical bromination of the toluene precursor. This process requires strict control to prevent over-bromination (gem-dibromide formation).

Workflow Diagram

The following diagram outlines the critical path from precursor to validated intermediate.

Figure 1: Synthesis and validation workflow for 4-Bromo-5-fluoro-2-iodobenzyl bromide.

Protocol Highlights

-

Solvent Choice: Use Trifluorotoluene (PhCF₃) instead of CCl₄ if possible. It is greener, has a higher boiling point (accelerating the reaction), and dissolves the halogenated precursor well.

-

Initiation: Use AIBN (Azobisisobutyronitrile) or a 500W halogen lamp.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 95:5). The product (benzyl bromide) is usually more polar than the starting toluene but less polar than the aldehyde byproduct (if oxidation occurs).

Quality Control & Stability

Purity Assessment

For drug development applications, a purity of >97% is required to prevent side reactions in subsequent coupling steps.

-

HPLC Method: C18 Column, Acetonitrile/Water gradient (high organic hold required due to lipophilicity).

-

Impurity A (Starting Material): 4-Bromo-5-fluoro-2-iodotoluene.[2][][4] (Check methyl singlet at ~2.3 ppm in NMR).

-

Impurity B (Hydrolysis): 4-Bromo-5-fluoro-2-iodobenzyl alcohol. (Broad OH stretch in IR ~3400 cm⁻¹; Methylene shift ~4.7 ppm in NMR).

Storage

-

Condition: Store at 2–8°C under inert gas (Argon/Nitrogen).

-

Light Sensitivity: The C-I bond is photolabile. Protect from light using amber vials or foil wrapping to prevent iodine liberation (which turns the solid purple/brown).

References

-

PubChem Compound Summary. 4-Bromo-5-fluoro-2-iodobenzyl bromide (CID 75412008). National Library of Medicine. [Link]

-

General Protocol for Benzylic Bromination. NBS Bromination of Electron-Deficient Toluenes. Organic Syntheses.[5] [Link]

Sources

1H NMR spectrum of 4-Bromo-5-fluoro-2-iodobenzyl bromide

Comprehensive Analysis of the H NMR Profile: 4-Bromo-5-fluoro-2-iodobenzyl Bromide[1]

Executive Summary & Structural Logic

The molecule 4-Bromo-5-fluoro-2-iodobenzyl bromide presents a unique NMR challenge due to its tetrasubstituted benzene ring containing three different halogens (F, Br, I).[1] The resulting spectrum is defined by substituent-induced chemical shifts (SCS) and heteronuclear spin-spin coupling (

Unlike simple benzyl derivatives, the steric bulk of the Iodine atom at the ortho position and the electronic effects of the Fluorine atom create a highly specific "fingerprint." This guide deconstructs the spectrum into a predictive model based on empirical chemometric principles.

The Spin System

The aromatic ring possesses two isolated protons, H3 and H6 , which do not share a vicinal (

-

H3 (Position 3): Located between Iodine and Bromine.

-

H6 (Position 6): Located between Fluorine and the Benzyl group.

-

Methylene (

): The benzylic protons (

Theoretical Chemical Shift Prediction

The following values are derived from additive Substituent Chemical Shift (SCS) increments relative to benzene (

Table 1: Predicted H NMR Data (CDCl )

| Signal Assignment | Predicted Shift ( | Multiplicity | Coupling Constant ( | Integral | Structural Rationale |

| H3 (Aromatic) | 7.80 – 7.95 | Doublet ( | 1H | Deshielded Region. The proton is "sandwiched" between two heavy halogens (I and Br).[1] The ortho-Iodine effect typically adds +0.40 ppm, and ortho-Bromine adds +0.22 ppm.[1] | |

| H6 (Aromatic) | 7.15 – 7.25 | Doublet ( | 1H | Shielded Region. Positioned ortho to Fluorine, which exerts a shielding effect (approx -0.30 ppm), counteracted slightly by the ortho-alkyl group. | |

| CH | 4.55 – 4.65 | Singlet ( | N/A (Broadened) | 2H | Benzylic Anchor. The heavy Iodine atom at the ortho position exerts a steric/anisotropic deshielding effect, shifting it downfield from the standard benzyl bromide value (4.44 ppm). |

Detailed Spectral Analysis

A. The Aromatic Region (Heteronuclear Coupling)

The defining feature of this spectrum is the coupling to Fluorine. Since H3 and H6 are para to each other, their mutual coupling (

-

H6 (The Ortho Doublet):

-

Mechanism: Through-bond transmission over 3 bonds (H-C-C-F).[1]

-

Appearance: A distinct doublet with a large coupling constant (

). -

Position: Upfield relative to H3 due to the high electron density donated by the fluorine lone pairs (resonance shielding).

-

-

H3 (The Meta Doublet):

-

Mechanism: Through-bond transmission over 4 bonds (H-C-C-C-F).[1]

-

Appearance: A doublet with a moderate coupling constant (

). -

Position: Significantly downfield. The "Heavy Atom Effect" of Iodine (anisotropy) and the inductive withdrawal of Bromine combine to deshield this proton.

-

B. The Benzylic Region (The Anchor)

In standard benzyl bromide, the

-

Note: While a long-range coupling to Fluorine (

) is theoretically possible, it is usually too small (< 1 Hz) to resolve, resulting in a singlet that may appear slightly broadened.

Visualization of Coupling Topology

The following diagram illustrates the scalar coupling network that dictates the multiplet structures.

Figure 1: Spin-spin coupling topology showing the dominance of Fluorine coupling over proton-proton interactions.[1]

Experimental Protocol & Quality Control

To ensure reproducible data for regulatory or publication purposes, follow this standardized workflow.

Sample Preparation[2][3]

-

Solvent: Use CDCl

(Chloroform-d) with 0.03% TMS as the internal standard.[1]-

Why? Polar solvents like DMSO-

may interact with the halogenated ring, altering chemical shifts slightly.[1] CDCl

-

-

Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

-

Warning: High concentrations (>20 mg) can cause viscosity broadening, obscuring the fine splitting of the

coupling.

-

Experimental Parameters

-

Frequency: 400 MHz or higher is recommended to clearly separate the aromatic doublets.

-

Spectral Width: -1 to 11 ppm.[1]

-

Scans (NS): 16 to 32 scans are sufficient for >95% purity.

Troubleshooting Impurities

Common degradation pathways for benzyl bromides include hydrolysis to the benzyl alcohol.

| Impurity | Diagnostic Signal | Shift ( |

| Benzyl Alcohol | ~4.75 ppm (Singlet) | |

| Benzyl Dimer | ~2.90 ppm (Singlet) | |

| Water | ~1.56 ppm (Singlet) |

Logic of Assignment (Workflow)

Figure 2: Step-by-step logic for assigning the signals of 4-Bromo-5-fluoro-2-iodobenzyl bromide.

References

-

Loemker, J. E., et al. (1969). A precise determination of the H-H and H-F couplings in fluorobenzene. Taylor & Francis.[1] Retrieved March 9, 2026, from [Link]

-

Demissie, T. B., et al. (2020).[2][3] Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews. Retrieved March 9, 2026, from [Link]

13C NMR analysis of 4-Bromo-5-fluoro-2-iodobenzyl bromide

An In-Depth Technical Guide to the 13C NMR Analysis of 4-Bromo-5-fluoro-2-iodobenzyl bromide

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-Bromo-5-fluoro-2-iodobenzyl bromide using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed analysis of the underlying principles governing the spectral features of this complex halogenated aromatic compound. We will explore the intricate interplay of substituent effects, including the pronounced influence of fluorine, bromine, and iodine on the 13C chemical shifts and the diagnostic power of heteronuclear coupling constants (nJCF). This guide culminates in a validated, step-by-step experimental protocol for acquiring a high-fidelity 13C NMR spectrum, ensuring both scientific rigor and practical applicability.

Introduction: The Role of 13C NMR in Elucidating Complex Aromatic Structures

Carbon-13 NMR spectroscopy is an unparalleled tool for mapping the carbon skeleton of organic molecules. Unlike 1H NMR, the 13C NMR spectrum offers a significantly wider chemical shift range, typically spanning up to 220 ppm, which minimizes signal overlap and allows for the resolution of individual carbon environments even in complex structures.[1][2] The low natural abundance (1.1%) of the 13C isotope, while rendering the technique less sensitive than proton NMR, prevents complications from 13C-13C coupling, simplifying the spectra.[1][3]

For substituted aromatic compounds like 4-Bromo-5-fluoro-2-iodobenzyl bromide, 13C NMR is particularly insightful. The chemical shift of each carbon atom is exquisitely sensitive to its electronic environment, which is modulated by the inductive and resonance effects of the substituents on the benzene ring.[4][5] Halogens, with their diverse electronegativity and size, introduce predictable and measurable perturbations, providing a rich dataset for structural confirmation. This guide will systematically deconstruct these effects to predict and interpret the 13C NMR spectrum of the title compound.

Theoretical Analysis and Spectral Prediction

The structure of 4-Bromo-5-fluoro-2-iodobenzyl bromide possesses seven unique carbon environments, and therefore, seven distinct signals are anticipated in its proton-decoupled 13C NMR spectrum.[2][6] A thorough analysis requires individual consideration of the benzylic carbon and the six aromatic carbons.

The Benzylic Carbon (C7, -CH2Br)

The benzylic carbon (C7) is an sp3-hybridized carbon and is expected to resonate in the upfield region of the spectrum.[7] Its direct attachment to an electronegative bromine atom will, however, induce a significant downfield shift compared to an unsubstituted methyl group. The typical chemical shift range for carbons adjacent to a halogen (C-X) is 30-60 ppm.[8][9] Therefore, the signal for C7 is predicted to appear in this region. In a standard proton-decoupled spectrum, this signal will be a singlet as it is not directly bonded to fluorine.

The Aromatic Carbons (C1-C6)

The six aromatic carbons resonate in the characteristic sp2 region, generally between 110 and 160 ppm.[10][11] The precise chemical shift of each carbon is a composite of the effects of all four substituents. The most profound influences are the direct, or ipso, effects and the through-bond coupling to fluorine.

-

Carbon-Fluorine (C-F) Coupling: A pivotal feature of this spectrum will be spin-spin coupling between 13C and 19F. The 19F nucleus has a spin of 1/2 and 100% natural abundance, leading to clear splitting patterns.[12] The magnitude of the coupling constant (J) is dependent on the number of bonds separating the two nuclei.

-

The "Heavy Atom Effect" of Iodine: While electronegativity trends would suggest iodine deshields the carbon it's attached to, a phenomenon known as the "heavy atom effect" often dominates. The large electron cloud of iodine can induce significant shielding, causing the ipso-carbon (C2) to shift considerably upfield, sometimes to less than 100 ppm.[13]

-

Effects of Bromine and the Benzyl Bromide Group: Bromine is electronegative and will deshield its ipso-carbon (C4) and, to a lesser extent, its ortho and meta carbons.[14] The -CH2Br group is weakly electron-withdrawing and will influence the shifts of C1, C2, and C6.

-

Quadrupolar Broadening: Both bromine and iodine possess quadrupolar nuclei. This property provides an efficient relaxation mechanism that can lead to a broadening of the signals for the directly attached carbons (C2 and C4).[15][16] This means the signals for C2 and C4 may appear as broad singlets rather than sharp lines.

The logical relationship between the fluorine substituent and the resulting coupling patterns on the aromatic ring is illustrated below.

Caption: Predicted nJ(C,F) couplings in the aromatic ring.

Predicted 13C NMR Data Summary

The following table synthesizes the theoretical analysis into a set of concrete predictions for the 13C NMR spectrum.

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (Proton-Decoupled) | Rationale for Prediction |

| C7 (-CH2Br) | 30 - 45 | Singlet | sp3 carbon deshielded by attached bromine.[9] |

| C2 | 90 - 105 | Doublet (³JCF) or Broad Singlet | Strong shielding from "heavy atom effect" of iodine.[13] Potential for broadening. Small coupling to F expected. |

| C5 | 155 - 165 | Doublet (¹JCF ≈ 240-250 Hz) | Strong deshielding from highly electronegative fluorine; large one-bond coupling.[12][17] |

| C4 | 115 - 125 | Doublet (²JCF ≈ 20-25 Hz) or Broad Singlet | Attached to bromine. Two-bond coupling to fluorine. Potential for quadrupolar broadening.[12][16] |

| C1 | 135 - 145 | Doublet (³JCF ≈ 5-10 Hz) | Quaternary carbon attached to -CH2Br group. Three-bond coupling to fluorine.[12] |

| C6 | 125 - 135 | Doublet (²JCF ≈ 15-20 Hz) | Ortho to -CH2Br group and C5-F. Two-bond coupling to fluorine. |

| C3 | 120 - 130 | Doublet (³JCF ≈ 5-10 Hz) | Meta to most substituents. Three-bond coupling to fluorine. |

Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum

The trustworthiness of any spectral interpretation rests upon the quality of the acquired data. The low sensitivity of 13C NMR necessitates meticulous sample preparation and optimization of acquisition parameters.[18]

Sample Preparation

-

Analyte & Solvent Selection: Dissolve approximately 50-100 mg of 4-Bromo-5-fluoro-2-iodobenzyl bromide in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice, though Acetone-d6 may be preferred for enhanced solubility. A higher concentration is crucial for obtaining a good signal-to-noise ratio in a reasonable time.[19][20]

-

Filtration (Critical Step): Draw the solution into a clean Pasteur pipette with a small, tightly packed plug of glass wool at the constriction. Filter the solution directly into a high-quality 5 mm NMR tube (e.g., Wilmad 528 or equivalent).[20][21] This step is non-negotiable, as suspended particulate matter will degrade magnetic field homogeneity, resulting in broad, poorly resolved spectral lines.[18]

-

Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm to be properly centered within the spectrometer's receiver coil.[21]

Spectrometer Configuration and Data Acquisition

The following parameters are based on a 100 MHz (for 13C) spectrometer but can be adapted accordingly.

-

Instrument Tuning: Tune and match the 13C probe to the sample.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Mode: Set up a standard proton-decoupled 1D carbon experiment (e.g., 'zgpg30' on a Bruker system). This uses a 30° pulse angle and broadband proton decoupling to simplify the spectrum and provide a Nuclear Overhauser Effect (NOE) enhancement to protonated carbons.[22]

-

Key Acquisition Parameters:

-

Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals are captured.

-

Number of Scans (NS): Begin with at least 1024 scans. Increase as needed to achieve a signal-to-noise ratio >20:1 for the quaternary carbon signals. Remember that S/N increases with the square root of the number of scans.[19]

-

Relaxation Delay (D1): 2.0 seconds. This allows for adequate relaxation of the carbon nuclei between pulses.

-

Acquisition Time (AQ): ~1.0-1.5 seconds.

-

Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening factor of ~1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, then perform the Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes. Apply an automatic or manual baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis. If Tetramethylsilane (TMS) was added, set its signal to 0.0 ppm. Alternatively, reference the spectrum to the known chemical shift of the deuterated solvent (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).[23]

-

Peak Picking and Integration: Identify all peaks and measure their chemical shifts precisely. For the observed doublets, measure the coupling constant (J) in Hertz by taking the difference in frequency between the two lines.

Conclusion

The is a powerful demonstration of modern spectroscopy's ability to solve complex structural problems. A successful analysis hinges on a dual approach: a robust theoretical understanding of substituent effects and heteronuclear coupling, and a meticulous experimental technique designed to produce a high-quality spectrum. The predicted spectrum, characterized by seven unique signals with five exhibiting distinct C-F coupling patterns, provides a clear and verifiable fingerprint for the molecule. By following the detailed protocol outlined in this guide, researchers can confidently acquire and interpret the 13C NMR data, leading to an unambiguous structural assignment grounded in the fundamental principles of nuclear magnetic resonance.

References

- Vertex AI Search. (n.d.). The basics of 13C-NMR spectroscopy.

- Fiveable. (2025, August 15). Para-Substituted Benzenes Definition.

- Unknown. (n.d.). Sample preparation.

- NMR Facility, University of California, Riverside. (n.d.). Sample Preparation and Positioning.

- Sorensen, T. S., & Schmitz, L. R. (1985). Substituent effects of phosphorus-containing groups on aromatic reactivity. Determination of substituent constants by 13C nuclear magnetic resonance spectroscopy. Canadian Journal of Chemistry.

- UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.

- Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute.

- Save My Exams. (2025, January 4). Interpreting & Explaining Carbon-13 NMR Spectroscopy.

- Schaefer, T., et al. (n.d.). Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry.

- Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy.

- Weizmann Institute of Science, Chemical Research Support. (n.d.). Sample Preparation & NMR Tubes.

- ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- Chemistry LibreTexts. (2021, April 6). Principles of ¹³C NMR Spectroscopy.

- Bangarwa, S. (n.d.). Heteronuclear Fluorine Coupling in 13C NMR. Scribd.

- Unknown. (n.d.). Understanding 13C NMR Spectroscopy. Scribd.

- ACD/Labs. (2008, April 24). How do I know if my unknown contains a fluorine atom(s)? … Part 2.

- Chemguide. (n.d.). interpreting C-13 NMR spectra.

- Bagno, A., et al. (2003, October 25). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A.

- MDPI. (2005, January 31). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.

- Save My Exams. (2024, December 23). Predicting Carbon-13 NMR Spectra.

- JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives.

- Chemistry LibreTexts. (2020, May 30). Chemical Shifts and Interpreting ¹³C NMR Spectra.

- Thieme. (n.d.). 13C NMR Spectroscopy.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Oregon State University. (2022, March 9). 13C NMR Chemical Shift.

- Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube.

- Chemtips. (2014, October 13). Finding Alkyl Halides in 13C NMR.

- Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR.

- Benchchem. (n.d.). A Comparative Analysis of the 13C NMR Spectral Data of 1-Bromohept-2-ene Isomers.

Sources

- 1. The basics of 13C-NMR spectroscopy [ns1.almerja.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. savemyexams.com [savemyexams.com]

- 7. youtube.com [youtube.com]

- 8. savemyexams.com [savemyexams.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. scribd.com [scribd.com]

- 13. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 14. fiveable.me [fiveable.me]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemtips.wordpress.com [chemtips.wordpress.com]

- 17. acdlabs.com [acdlabs.com]

- 18. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 19. mun.ca [mun.ca]

- 20. ucl.ac.uk [ucl.ac.uk]

- 21. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 22. Thieme E-Books & E-Journals [thieme-connect.de]

- 23. rsc.org [rsc.org]

In-Depth Technical Guide: Mass Spectrometry of 4-Bromo-5-fluoro-2-iodobenzyl bromide

Executive Summary

For researchers and drug development professionals, polyhalogenated benzyl bromides serve as critical electrophilic building blocks in cross-coupling reactions and active pharmaceutical ingredient (API) synthesis. 4-Bromo-5-fluoro-2-iodobenzyl bromide (CAS 1379330-38-7)[1] is a highly complex architectural scaffold containing four distinct halogen atoms (two bromines, one fluorine, and one iodine). Characterizing this compound via mass spectrometry (MS) requires a nuanced understanding of isotopic clusters, bond dissociation energies (BDEs), and thermodynamic rearrangement pathways. This whitepaper provides an authoritative guide to the electron ionization mass spectrometry (EI-MS) of this compound, detailing the causality behind analytical choices and providing a self-validating experimental protocol.

Structural Complexity and Analytical Causality

When analyzing highly halogenated, non-polar aromatic systems, the choice of ionization technique is the primary determinant of data quality.

Why EI over ESI? Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are poorly suited for 4-Bromo-5-fluoro-2-iodobenzyl bromide. The molecule lacks basic nitrogen atoms or acidic protons, making it highly resistant to protonation ([M+H]⁺) or deprotonation ([M-H]⁻) in the liquid phase.

Instead, Electron Ionization (EI) at a standardized 70 eV is the mandatory choice[2]. EI is a "hard" ionization technique that forcibly ejects an electron from the molecule to create a radical cation ([M]⁺•). The 70 eV energy imparts excess internal energy to the molecular ion, driving reproducible, structurally diagnostic fragmentation pathways. Because EI fragmentation is governed strictly by gas-phase thermodynamics and bond dissociation energies, the resulting spectra are highly consistent and can be confidently mapped to the molecule's specific functional groups.

Mechanistic Fragmentation Dynamics

The fragmentation of 4-Bromo-5-fluoro-2-iodobenzyl bromide is a masterclass in competing thermodynamic pathways. The process is governed by two primary factors: the extreme stability of the tropylium cation and the hierarchy of carbon-halogen bond strengths.

The Molecular Ion and Isotopic Signatures

Upon ionization, the intact molecular ion ([C₇H₄Br₂FI]⁺•) is formed. Because bromine has two naturally occurring isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, any molecule containing two bromine atoms will exhibit a distinct 1:2:1 isotopic cluster spaced by 2 mass units. For this compound, the molecular ion cluster appears at m/z 392, 394, and 396 . Identifying this exact cluster is the first step in validating the intact molecule.

Benzylic Cleavage: The Tropylium Rearrangement

The most thermodynamically favorable fragmentation event is the homolytic cleavage of the benzylic C-Br bond. While the aromatic C-I bond is technically the weakest bond in the molecule (~228 kJ/mol)[3], the loss of the benzylic bromine is driven by the formation of a highly resonance-stabilized, seven-membered tropylium cation [4],[5]. The resulting fragment, [C₇H₄BrFI]⁺ (m/z 313, 315), retains only one bromine atom, shifting the isotopic signature from a 1:2:1 ratio to a 1:1 ratio . This ion typically represents the base peak (100% relative abundance) of the spectrum.

Sequential Dehalogenation

Following the formation of the tropylium ion, the molecule undergoes sequential dehalogenation dictated strictly by bond dissociation energies[3]:

-

Loss of Iodine: The C-I bond is the weakest remaining bond. The tropylium ion ejects an iodine radical (127 Da), yielding a secondary fragment at m/z 186, 188 ([C₇H₄BrF]⁺•).

-

Loss of Aromatic Bromine: The remaining C-Br bond (~305 kJ/mol) breaks next, ejecting 79/81 Da to yield a tertiary fragment at m/z 107 ([C₇H₄F]⁺).

-

Retention of Fluorine: The C-F bond is exceptionally strong (~474 kJ/mol)[3] and rarely cleaves under standard EI conditions, meaning the fluorine atom remains attached to the aromatic core until the ring itself undergoes complete fission.

Figure 1: Proposed EI-MS fragmentation pathway for 4-Bromo-5-fluoro-2-iodobenzyl bromide.

Quantitative Spectral Data

The following table summarizes the predicted quantitative data for the EI-MS analysis of 4-Bromo-5-fluoro-2-iodobenzyl bromide, serving as a reference matrix for spectral interpretation.

| Ion Species | Formula | m/z (Major Isotopes) | Relative Abundance | Isotopic Pattern | Neutral Loss |

| Molecular Ion | [C₇H₄Br₂FI]⁺• | 392, 394, 396 | Low-Medium | 1:2:1 (Br₂) | None |

| Tropylium Ion | [C₇H₄BrFI]⁺ | 313, 315 | High (Base Peak) | 1:1 (Br₁) | 79/81 Da (Benzylic Br•) |

| [M - I]⁺ | [C₇H₄Br₂F]⁺ | 265, 267, 269 | Low | 1:2:1 (Br₂) | 127 Da (I•) |

| Secondary Fragment | [C₇H₄BrF]⁺• | 186, 188 | Medium | 1:1 (Br₁) | 127 Da (I•) from Tropylium |

| Tertiary Fragment | [C₇H₄F]⁺ | 107 | Medium-High | Monoisotopic | 79/81 Da (Aromatic Br•) |

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the analytical data, the following GC-MS protocol is designed as a self-validating system. It incorporates specific safeguards against thermal degradation and solvent-induced artifacts.

Phase 1: System Suitability and Tuning

-

Instrument Tuning: Autotune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks are present with appropriate relative abundances. Causality: This ensures the quadrupole mass filter is correctly calibrated across the entire mass range needed for the heavy polyhalogenated analyte.

-

Blank Run: Execute a blank injection of the pure solvent to establish a baseline and confirm the absence of halogenated ghost peaks from previous runs.

Phase 2: Sample Preparation

-

Solvent Selection: Dissolve 1.0 mg of 4-Bromo-5-fluoro-2-iodobenzyl bromide in 1.0 mL of anhydrous dichloromethane (DCM) or hexane. Causality: Benzyl bromides are highly reactive electrophiles. Using protic solvents like methanol will cause solvolysis, converting the analyte into a benzyl methyl ether and completely invalidating the MS data.

-

Internal Standard: Spike the sample with 10 µg/mL of 1-bromo-4-fluorobenzene. This internal standard validates retention time stability and ionization efficiency.

Phase 3: Gas Chromatography (GC) Parameters

-

Column: Use a non-polar 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

-

Injector Settings: Set the inlet temperature to 250 °C with a split ratio of 10:1. Causality: 250 °C is the optimal thermal threshold. It is hot enough to achieve rapid, narrow-band vaporization, but low enough to prevent the thermal homolysis of the weak C-I bond inside the glass liner before the analyte reaches the column.

-

Oven Program: Initial temperature 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min). Carrier gas: Helium at 1.0 mL/min constant flow.

Phase 4: Mass Spectrometry (MS) Parameters & Data Validation

-

Ion Source & Transfer Line: Set the EI source to 230 °C and the GC-MS transfer line to 280 °C.

-

Acquisition: Scan range m/z 50 to 450 at 70 eV.

-

Data Validation Logic: Extract the ion chromatograms (EIC) for m/z 392, 394, and 396. If the integrated area of these three peaks does not strictly follow a 1:2:1 ratio, the run is invalid. A skewed ratio indicates either co-elution with a background contaminant or unwanted ion-molecule reactions occurring in a contaminated ion source.

References

-

Brainly. "The base peak in the mass spectrum of benzyl bromide PhCH2Br has a m/z of 91". Brainly. URL: [Link]

-

Tait, J. M., et al. "Decomposition of Tropylium and Substituted Tropylium Ions". The Journal of Chemical Physics. URL: [Link]

-

Ribeiro da Silva, M. A. V., et al. "Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols". ResearchGate. URL: [Link]

Sources

Tetra-Orthogonal Reactivity: A Mechanistic Guide to 4-Bromo-5-fluoro-2-iodobenzyl Bromide in Modular Synthesis

Executive Summary

In the realm of modern drug development and complex organic synthesis, the demand for modular, polyfunctional building blocks has never been higher. 4-Bromo-5-fluoro-2-iodobenzyl bromide (CAS: 1379330-38-7)[1] stands out as a premier "tetra-orthogonal" scaffold. By housing four distinct halogenated sites on a single benzene ring, this molecule allows chemists to perform sequential, highly chemoselective functionalizations without the need for cumbersome protection-deprotection cycles.

This whitepaper provides an in-depth technical analysis of the causality behind this molecule's reactivity, detailing the thermodynamic and electronic principles that govern its site-selectivity. Furthermore, it outlines self-validating experimental workflows designed to harness its full synthetic potential.

Structural & Electronic Profiling: The Causality of Reactivity

The power of 4-bromo-5-fluoro-2-iodobenzyl bromide lies in the distinct bond dissociation energies (BDEs) and electronic environments of its four functional groups. Successful functionalization requires exploiting these thermodynamic differences[2].

-

C1 - Benzyl Bromide (-CH₂Br): The C-Br bond at the benzylic position is exceptionally weak (BDE ~50.5 kcal/mol)[3]. Furthermore, the adjacent aromatic

-system stabilizes the transition state during nucleophilic attack, making this site hyper-reactive toward S -

C2 - Aryl Iodide (-I): Among the aryl halides, the C-I bond possesses the lowest BDE (~65.0 kcal/mol). In transition-metal catalysis (e.g., Pd or Ni), oxidative addition occurs here first, allowing for haloselective cross-coupling while leaving the aryl bromine intact[2].

-

C4 - Aryl Bromide (-Br): With a higher BDE (~81.0 kcal/mol), the C-Br bond is inert under mild cross-coupling conditions but can be activated at elevated temperatures with electron-rich ligands once the iodine has been substituted[5].

-

C5 - Aryl Fluoride (-F): The C-F bond is thermodynamically robust (~114.0 kcal/mol) and inert to standard palladium catalysis. However, its strategic placement is critical: as a highly electronegative atom ortho to C4 and para to C2, its strong inductive (-I) effect withdraws electron density from the ring. This electron deficiency accelerates the oxidative addition of transition metals into the adjacent C-I and C-Br bonds, effectively "tuning" the scaffold for faster catalysis.

Quantitative Reactivity Profile

| Reactive Site | Functional Group | Approx. BDE (kcal/mol) | Primary Reaction Pathway | Relative Reactivity Order |

| C1 | -CH₂Br | ~50.5 | S | 1 (Fastest) |

| C2 | -I | ~65.0 | Pd/Ni-Catalyzed Oxidative Addition | 2 |

| C4 | -Br | ~81.0 | Pd/Ni-Catalyzed Oxidative Addition | 3 |

| C5 | -F | ~114.0 | Spectator / Inductive Modulator | 4 (Inert) |

The Orthogonal Reactivity Hierarchy

To build complex molecular architectures, functionalization must follow a strict hierarchy based on the thermodynamic limits of each bond. Attempting a palladium-catalyzed cross-coupling before securing the benzylic position will result in unwanted polymerization or competitive side reactions.

Orthogonal reactivity flowchart for 4-Bromo-5-fluoro-2-iodobenzyl bromide.

Self-Validating Experimental Workflows

The following protocols are engineered as self-validating systems. Each step includes specific analytical checkpoints to ensure chemoselectivity is maintained before progressing to the next orthogonal node.

Protocol A: Chemoselective Benzylic Amination (S 2)

Objective: Functionalize the C1 position while preserving all aryl halides.

-

Setup: Dissolve 4-bromo-5-fluoro-2-iodobenzyl bromide (1.0 eq) in anhydrous acetonitrile (0.2 M).

-

Reagents: Add K₂CO₃ (1.5 eq) and the desired secondary amine (1.1 eq).

-

Conditions: Stir at 25°C for 4 hours. The low temperature and absence of transition metals guarantee the aryl C-I and C-Br bonds remain untouched.

-

Validation Check: Analyze the crude mixture via LC-MS. The system is validated if the product mass shifts to account for the amine, and the isotopic pattern clearly displays a 1:1 doublet separated by 2 mass units (confirming the retention of

Br and

Protocol B: Site-Selective Suzuki-Miyaura Coupling at C2

Objective: Exploit the ~16 kcal/mol BDE difference between C-I and C-Br to achieve mono-arylation.

-

Setup: Dissolve the C1-functionalized intermediate (1.0 eq) and an aryl boronic acid (1.05 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1).

-

Catalyst: Add Pd(dppf)Cl₂ (5 mol%) and Na₂CO₃ (2.0 eq).

-

Conditions: Heat strictly to 60°C for 12 hours. Exceeding 70°C risks premature activation of the C-Br bond[2].

-

Validation Check: TLC should indicate complete consumption of the starting material. LC-MS must confirm a mass reduction of 126.9 Da (loss of iodine) plus the mass of the aryl group. The 1:1 bromine isotopic doublet must remain perfectly intact. If debromination is detected, the system fails validation; repeat at 50°C.

Protocol C: Late-Stage Buchwald-Hartwig Amination at C4

Objective: Functionalize the highly hindered, electron-deficient C-Br bond.

-

Setup: Dissolve the C1/C2-functionalized intermediate (1.0 eq) and a primary amine (1.2 eq) in anhydrous toluene.

-